molecular formula C6H12O3 B14194595 [(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol CAS No. 923028-77-7

[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol

Cat. No.: B14194595
CAS No.: 923028-77-7
M. Wt: 132.16 g/mol
InChI Key: VXKDGQGSMQLTFO-NTSWFWBYSA-N
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Description

[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is a chiral compound with a unique structure that includes a dioxane ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral epoxide with a suitable alcohol under acidic or basic conditions to form the dioxane ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and enantioselective synthesis methods is crucial to produce the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: SOCl2, PBr3, TsCl (Tosyl chloride)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Halides, tosylates

Scientific Research Applications

[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol
  • [(2R,3R,6S,8R)-Methyl homononactate]
  • [(2R,6R)-6-Hydroxynorketamine]

Uniqueness

[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a dioxane ring and a methanol group. This combination of features makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

923028-77-7

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

[(2R,6S)-6-methyl-1,4-dioxan-2-yl]methanol

InChI

InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

VXKDGQGSMQLTFO-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1COC[C@H](O1)CO

Canonical SMILES

CC1COCC(O1)CO

Origin of Product

United States

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